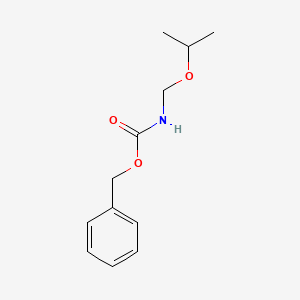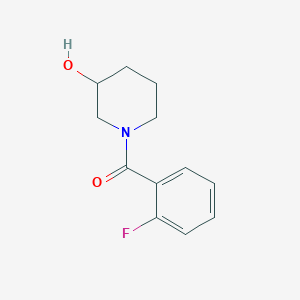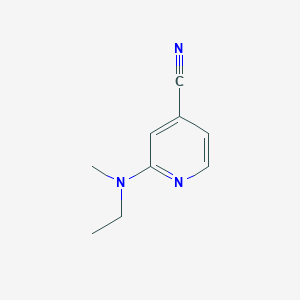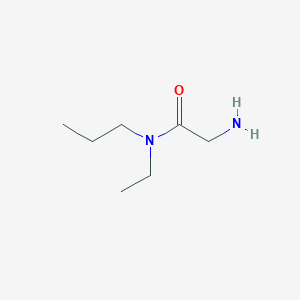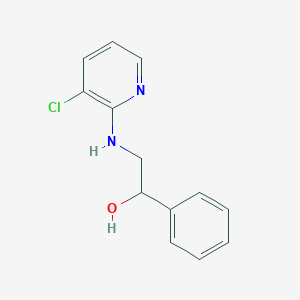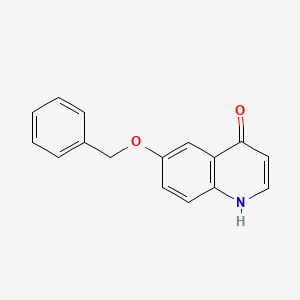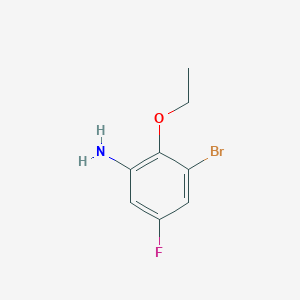
3-Bromo-2-ethoxy-5-fluoroaniline
Overview
Description
3-Bromo-2-ethoxy-5-fluoroaniline is a chemical compound with the molecular formula C8H9BrFNO . It is used in the preparation of heterotricyclic carboxamides .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, ethoxy, and fluoro groups .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds like 3-Bromo-2-fluoroaniline have been used in the preparation of heterotricyclic carboxamides .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 234.07 . More detailed physical and chemical properties are not available in the current resources .Scientific Research Applications
Synthesis of Quinoline and Chromene Derivatives
- Synthesis and Biological Activities of Quinoline Derivatives : A study by Abdel‐Wadood et al. (2014) described the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives starting from 2‐Bromo‐4‐fluoroaniline. These compounds demonstrated broad antibacterial activity against both gram-positive and gram-negative bacteria, and one compound showed remarkable antifungal activity (Abdel‐Wadood et al., 2014).
Radioligand Development for Brain Imaging
- Development of [11C]SP203 for Brain Imaging : Siméon et al. (2012) synthesized [11C]SP203 as a radioligand for imaging metabotropic glutamate 5 receptors in the brain with PET. This study aimed to provide a radioligand suitable for multiple scanning sessions in a single day due to the shorter half-life of 11C compared to 18F (Siméon et al., 2012).
Applications in Agriculture and Environmental Science
- Gametocidal Activity of Ethyl Oxanilates : Research by Iskra et al. (2013) explored the synthesis of ethyl oxanilate derivatives, including a fluoro derivative, to investigate their potential as gametocides for hermaphrodite plants like common wheat. The fluoro derivative was noted for its ability to induce male sterility with less toxicity compared to standard chemical hybridizing agents (Iskra et al., 2013).
Mechanism of Action
Action Environment
The action, efficacy, and stability of 3-Bromo-2-ethoxy-5-fluoroaniline can be influenced by various environmental factors . These may include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the compound’s exposure to metabolic enzymes.
Safety and Hazards
3-Bromo-2-ethoxy-5-fluoroaniline is considered hazardous. It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators should be worn while handling this chemical .
Relevant Papers The relevant papers retrieved do not provide specific information on this compound .
Biochemical Analysis
Biochemical Properties
3-Bromo-2-ethoxy-5-fluoroaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as cytochrome P450 . The interactions between this compound and these biomolecules can lead to changes in their structure and function, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of signaling molecules like kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to their activation or inhibition . This binding can result in conformational changes in the biomolecules, affecting their activity and function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that this compound can undergo degradation, leading to the formation of metabolites that may have different biological activities. The temporal effects of this compound are also influenced by its interaction with cellular components, which can affect its stability and activity over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as modulating enzyme activity or gene expression . At high doses, it can exhibit toxic or adverse effects, such as inducing oxidative stress or causing cellular damage. Studies have shown that there are threshold effects for this compound, where its effects become more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . The interaction of this compound with these enzymes can affect metabolic flux and the levels of metabolites in cells. Additionally, it can influence the activity of cofactors involved in metabolic pathways, thereby modulating their function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound in specific cellular compartments can influence its activity and function. For example, its interaction with transporters can affect its uptake and distribution within cells, thereby modulating its biological effects.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound in specific subcellular regions can influence its interactions with biomolecules and its biological activity. For instance, its presence in the nucleus can affect gene expression, while its localization in the mitochondria can influence cellular metabolism.
properties
IUPAC Name |
3-bromo-2-ethoxy-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUDPHPSOKVCEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655727 | |
| Record name | 3-Bromo-2-ethoxy-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1096354-40-3 | |
| Record name | 3-Bromo-2-ethoxy-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



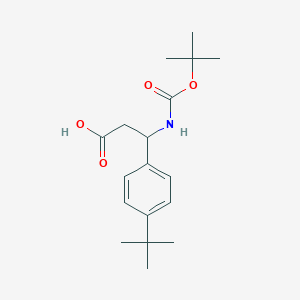
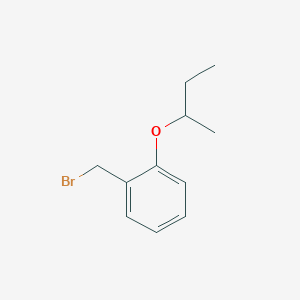
![6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1497981.png)

amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1497983.png)


